molecular formula C18H26Cl2N2O B2422416 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride CAS No. 1189963-02-7

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride

Cat. No.: B2422416
CAS No.: 1189963-02-7
M. Wt: 357.32
InChI Key: KGMXJYCRIAILLS-UHFFFAOYSA-N
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Description

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C18H26Cl2N2O and its molecular weight is 357.32. The purity is usually 95%.
The exact mass of the compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclopentylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O.ClH/c1-12-13(2)21(18-16(12)8-5-9-17(18)19)11-15(22)10-20-14-6-3-4-7-14;/h5,8-9,14-15,20,22H,3-4,6-7,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMXJYCRIAILLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC3CCCC3)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride is of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C₁₄H₁₈ClN₃O
  • Molecular Weight : 273.76 g/mol
  • IUPAC Name : 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride

This compound features an indole ring substituted with chlorine and methyl groups, along with a cyclopentylamino side chain, which may contribute to its unique biological properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclopentylamino)propan-2-ol hydrochloride . For instance, derivatives of indole have shown promising activity against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values for these compounds suggest that they may be effective alternatives to traditional antifungals like fluconazole .

Anticancer Potential

The indole scaffold is known for its anticancer properties. Compounds with similar structures have been studied for their ability to inhibit KRAS mutations associated with various cancers. For example, certain indole derivatives have been shown to inhibit the GTP exchange in KRAS G12C mutations, which are prevalent in lung adenocarcinomas . This suggests that the compound may possess similar anticancer mechanisms.

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes involved in cancer and fungal metabolism.
  • Modulation of Signaling Pathways : Influencing pathways such as those regulated by sphingosine kinase, which plays a role in cell proliferation and survival .

Safety Profile

Safety assessments are crucial for any therapeutic compound. In vitro studies evaluating cytotoxicity on human cell lines have indicated that many indole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Case Study 1: Antifungal Efficacy

A study evaluating the antifungal activity of various indole derivatives found that a specific derivative exhibited an MIC of 0.00035 µg/mL against C. albicans, significantly outperforming fluconazole (MIC = 0.020 µg/mL). This indicates a strong potential for developing new antifungal agents based on this chemical structure .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer efficacy of indole derivatives against KRAS-driven tumors, one compound demonstrated an IC50 value of 0.299 µM in cellular assays, showcasing its potential as a therapeutic agent against resistant cancer types .

Table 1: Biological Activity Summary

Activity TypeCompound StructureMIC/IC50 ValueReference
AntifungalIndole DerivativeMIC = 0.00035 µg/mL
AnticancerIndole DerivativeIC50 = 0.299 µM

Q & A

Q. Optimization strategies :

  • Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.
  • Monitor reaction progress via TLC or HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are recommended for characterizing purity and structural confirmation?

Answer:
Primary methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid. Retention time: ~8.2 min .
  • NMR : Confirm substituent positions via ¹H NMR (DMSO-d₆):
    • Indole protons: δ 7.2–7.8 ppm (multiplet).
    • Cyclopentyl CH₂: δ 1.5–2.1 ppm .
  • Mass spectrometry (HRMS) : Expected [M+H]⁺: 363.15 m/z .

Q. Mitigation strategies :

  • Store at -20°C in amber vials under argon.
  • Use lyophilized forms for long-term stability.
  • Add antioxidants (e.g., 0.1% BHT) to assay buffers .

Q. Degradation study design :

ConditionTemperaturepHDegradation Products (LC-MS)
40°C, 75% RH1 week7.4Dechlorinated indole derivative (m/z 329.10)
UV light48 hrs7.0Oxidized cyclopentylamine (m/z 178.08)

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies may stem from:

  • Assay variability (e.g., cell line differences, serum concentration).
  • Compound solubility in DMSO vs. saline .

Q. Methodological solutions :

  • Dose-response normalization : Express activity as % inhibition relative to positive controls.
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models.
  • Solubility testing : Pre-dissolve in 0.1% DMSO and dilute in assay buffer to avoid precipitation .

Advanced: What strategies are effective for resolving stereochemical uncertainties in the propanol backbone?

Answer:
The compound’s chiral center requires:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15). Retention times: 12.3 min (R) and 14.1 min (S) .
  • X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) for absolute configuration determination .

Q. Comparative data :

MethodResolutionThroughput
Chiral HPLC1.5 RsHigh
X-ray0.8 ÅLow

Safety: What precautions are critical for handling this compound in vitro?

Answer:
Refer to safety protocols for structurally similar hydrochlorides :

  • PPE : Nitrile gloves, lab coat, and respiratory protection if aerosolized.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Spill management : Neutralize with 5% sodium bicarbonate before disposal .

Metabolic Pathways: How to investigate its metabolic stability in hepatic models?

Answer:

  • In vitro incubation : Use human liver microsomes (HLM) with NADPH regeneration system.
  • LC-MS/MS quantification : Monitor parent compound depletion over 60 mins.
  • Key metabolites : Look for hydroxylation at the indole C4 position (m/z 379.17) .

Q. Typical results :

Time (min)Parent (%)Metabolite (%)
01000
602268

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